molecular formula C17H16ClN3O3S3 B2525445 N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1101786-19-9

N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2525445
CAS RN: 1101786-19-9
M. Wt: 441.96
InChI Key: HSTXEIONSJLSKS-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . It is synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .


Synthesis Analysis

The synthesis of this compound involves a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides . The process starts with simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide” is determined by elemental analysis and various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide” can be determined by various techniques such as IR spectroscopy, NMR spectroscopy, and GCMS .

Scientific Research Applications

Synthesis and Characterization

  • Alternative Synthesis Routes : Research explores alternative routes to synthesize related compounds. For instance, Shahinshavali et al. (2021) described a method to synthesize a similar compound by coupling between specific carboxamides and ethan-1-ol Shahinshavali et al., 2021.
  • Structural Modifications and Characterization : Studies like that of Sedlák et al. (2008) focus on synthesizing and characterizing derivatives involving benzothiazoles, highlighting the potential for structural diversity in related compounds Sedlák et al., 2008.

Biological Activity and Potential Applications

  • Anticancer Properties : Some derivatives have shown promising anticancer activity. Al-Said et al. (2011) investigated novel derivatives for their in-vitro anticancer activity against human breast cancer cell lines, with some compounds exhibiting significant activity Al-Said et al., 2011.
  • Antimicrobial Activity : Research on benzothiazole derivatives, as in the work of Anuse et al. (2019), shows potential in developing antimicrobial agents, particularly against resistant strains Anuse et al., 2019.
  • Allosteric Modulation of Receptors : Compounds like those studied by Romagnoli et al. (2008) serve as allosteric enhancers for certain receptors, indicating potential applications in modulating receptor activity Romagnoli et al., 2008.
  • Molecular Interactions with Receptors : Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the role of these compounds in receptor binding studies Shim et al., 2002.

Future Directions

The future directions for “N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new synthesis methods and the study of its mechanism of action could also be areas of future research .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c18-11-6-7-12-14(10-11)26-17(19-12)20-16(22)13-4-1-2-8-21(13)27(23,24)15-5-3-9-25-15/h3,5-7,9-10,13H,1-2,4,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTXEIONSJLSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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